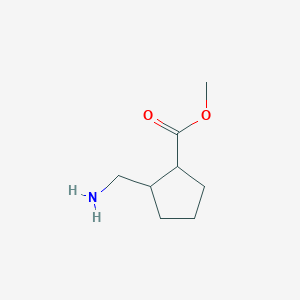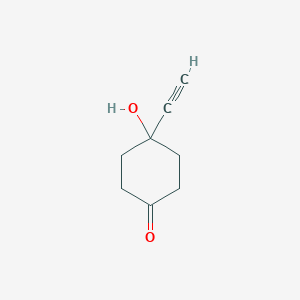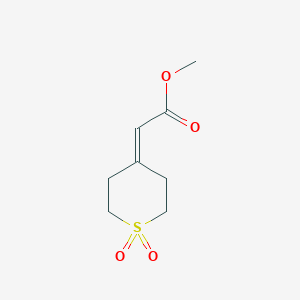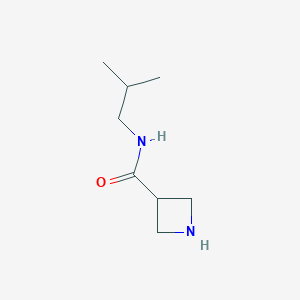![molecular formula C11H20F3NO B7942013 (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound that features a unique combination of functional groups, including a methoxyethyl group and a trifluoromethyl-substituted cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, 4-(trifluoromethyl)cyclohexanone, is subjected to a reductive amination reaction with (2-methoxyethyl)amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexyl ring or the trifluoromethyl group, potentially yielding partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced cyclohexyl derivatives.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as hydrophobicity or fluorine-containing polymers.
Organic Synthesis:
作用機序
The mechanism of action of (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyethyl group can influence its solubility and bioavailability.
類似化合物との比較
(2-Methoxyethyl)({[4-(trifluoromethyl)phenyl]methyl})amine: This compound features a phenyl ring instead of a cyclohexyl ring, which can affect its chemical reactivity and biological activity.
(2-Methoxyethyl)({[4-(trifluoromethyl)cyclopentyl]methyl})amine: The cyclopentyl ring introduces different steric and electronic effects compared to the cyclohexyl ring.
Uniqueness: (2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the combination of a cyclohexyl ring with a trifluoromethyl group, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in various research applications.
特性
IUPAC Name |
2-methoxy-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO/c1-16-7-6-15-8-9-2-4-10(5-3-9)11(12,13)14/h9-10,15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVVEVWEKXELCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
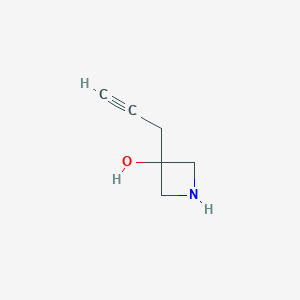
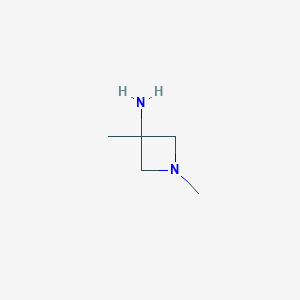
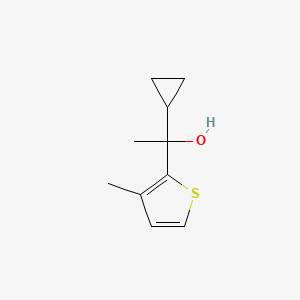
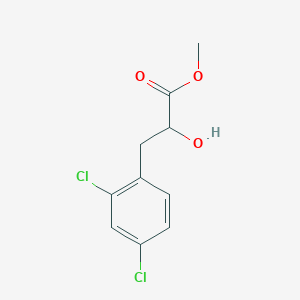
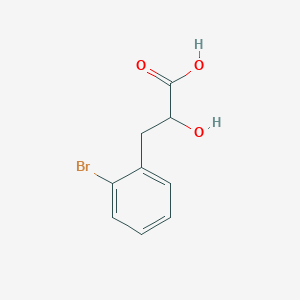
![8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7941970.png)
![(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)
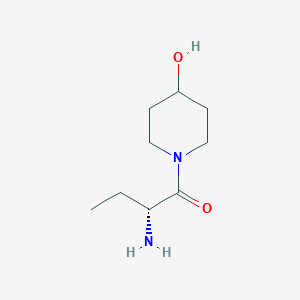

![2-[(1,3-Dioxoisoindol-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7941990.png)
